Pr 104

Bystander effect Pharmacokinetic/pharmacodynamic modelling Hypoxia-activated prodrug

PR‑104 is a phosphate ester pre‑prodrug of the 3,5‑dinitrobenzamide nitrogen mustard PR‑104A, a hypoxia‑activated DNA cross‑linking agent that has completed Phase I/II clinical evaluation in solid tumours and acute leukaemias. Unlike conventional mustards, PR‑104 undergoes enzymatic reduction to cytotoxic hydroxylamine (PR‑104H) and amine (PR‑104M) metabolites selectively under hypoxia via cytochrome P450 oxidoreductase (POR), and also independently of oxygen via aldo‑keto reductase 1C3 (AKR1C3) in certain tumour types.

Molecular Formula C14H20BrN4O12PS
Molecular Weight 579.3 g/mol
CAS No. 851627-62-8
Cat. No. B1678026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePr 104
CAS851627-62-8
SynonymsPR 104;  PR-104;  PR104.
Molecular FormulaC14H20BrN4O12PS
Molecular Weight579.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O
InChIInChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27)
InChIKeyGZSOKPMDWVRVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PR-104 (CAS 851627-62-8): A Dual-Activation Hypoxia-Prodrug with Quantified Clinical Differentiation


PR‑104 is a phosphate ester pre‑prodrug of the 3,5‑dinitrobenzamide nitrogen mustard PR‑104A, a hypoxia‑activated DNA cross‑linking agent that has completed Phase I/II clinical evaluation in solid tumours and acute leukaemias [1]. Unlike conventional mustards, PR‑104 undergoes enzymatic reduction to cytotoxic hydroxylamine (PR‑104H) and amine (PR‑104M) metabolites selectively under hypoxia via cytochrome P450 oxidoreductase (POR), and also independently of oxygen via aldo‑keto reductase 1C3 (AKR1C3) in certain tumour types [2]. This dual‑activation mechanism, combined with quantified bystander metabolite diffusion, defines a pharmacological profile that cannot be replicated by single‑mechanism hypoxia prodrugs or classical nitrogen mustards.

Why PR-104 Cannot Be Replaced by Other Hypoxia-Activated Prodrugs or Nitrogen Mustards


PR‑104 occupies a unique position among hypoxia‑activated prodrugs (HAPs) because its active metabolites diffuse from hypoxic activation zones to kill adjacent aerobic tumour cells via bystander effects that have been quantitatively modelled, a property absent in tirapazamine and limited in other clinical HAPs [1]. Furthermore, the compound’s susceptibility to ‘off‑target’ aerobic activation by human AKR1C3 creates a species‑dependent therapeutic index that is not shared by murine‑tolerated analogues; human plasma exposure of PR‑104A is 3.4‑ to 9.6‑fold lower than in mice, a discrepancy that has directly motivated the development of AKR1C3‑resistant next‑generation candidates [2]. Substituting PR‑104 with tirapazamine, TH‑302 (evofosfamide), SN30000, or a conventional nitrogen mustard would therefore compromise either the bystander killing radius or the hypoxia‑dependent selectivity profile that defines this chemotype.

PR-104 (CAS 851627-62-8): Comparator-Anchored Quantitative Differentiation Evidence


Bystander Effect Contribution Quantified at 30–50% of Antitumour Activity vs. Tirapazamine

A spatially resolved PK/PD model demonstrated that diffusion of activated PR‑104 metabolites contributes 30% of total antitumour activity in SiHa xenografts and 50% in HCT116 xenografts, representing the first quantitative dissection of bystander effects for any HAP [1]. In contrast, tirapazamine—a benzotriazine di‑N‑oxide HAP that generates short‑lived free radical species—exhibits no bystander cell killing because its active species cannot diffuse beyond the cell of origin [1]. This bystander capacity explains why PR‑104 outperformed tirapazamine in tumour excision assays across HT29, SiHa, and H460 xenografts at equivalent host toxicity [2].

Bystander effect Pharmacokinetic/pharmacodynamic modelling Hypoxia-activated prodrug

Hypoxia Potency (K‑Value) 10‑Fold Lower Than Tirapazamine, Enabling Activity at Deeper Oxygen Depletion

The oxygen concentration required to halve the cytotoxic potency of PR‑104A (K‑value) was measured at 0.126 ± 0.021 µM, which is 10‑fold lower than the K‑value of tirapazamine (1.30 ± 0.28 µM) [1]. This indicates that PR‑104A remains fully active at much lower oxygen tensions than tirapazamine, preferentially targeting the severely hypoxic cells that are most resistant to radiotherapy. Despite a lower tissue diffusion coefficient (4.42 ± 0.15 × 10⁻⁷ cm² s⁻¹ for PR‑104A vs. 1.30 ± 0.05 × 10⁻⁶ cm² s⁻¹ for tirapazamine), PK modelling predicted—and in vivo SiHa tumour excision assays confirmed—superior penetration to hypoxic zones because of the slower metabolic consumption of PR‑104A in the extravascular compartment [1].

Oxygen dependence K-value Hypoxia selectivity

In Vivo Hypoxic Log Cell Kill: SN35141 (AKR1C3‑Resistant Analogue) Achieves >4.0 vs. PR‑104 2.5–3.7 at Human‑Achievable Doses

In HCT116 xenograft models, PR‑104 delivered a hypoxic tumour log cell kill of 2.5–3.7 at human‑equivalent doses, whereas the AKR1C3‑resistant analogue SN35141 (the phosphate pre‑prodrug of SN29176) achieved superior hypoxic log cell kill exceeding 4.0 at doses predicted to be clinically achievable [1]. The differential is attributed to PR‑104A being a substrate for human AKR1C3, which causes ‘off‑target’ aerobic activation in bone marrow progenitors and limits the maximum tolerated dose in patients. Human plasma PR‑104A exposure is 3.4‑ to 9.6‑fold lower than in mice, directly constraining antitumour efficacy [1]. In contrast, SN35141 is not reduced by human AKR1C3 and retains hypoxia selectivity with aerobic/hypoxic IC₅₀ ratios of 9‑ to 145‑fold across cell lines [1].

Log cell kill AKR1C3 resistance Therapeutic index

DNA Interstrand Cross‑Link Repair Dependency: ERCC1‑XPF and Homologous Recombination Deficiency as Predictive Biomarkers

The reduced metabolite PR‑104H induced a DNA repair sensitivity profile identical to the reference cross‑linking agents chlorambucil and mitomycin C, with marked hypersensitivity in XPF⁻/⁻, ERCC1⁻/⁻, and Rad51D⁻/⁻ CHO cell lines but not in XPD⁻/⁻ or DNA‑PKcs⁻/⁻ lines [1]. This confirms that PR‑104 cytotoxicity is primarily mediated by DNA interstrand cross‑links (ICLs) that require ERCC1‑XPF endonuclease for unhooking and homologous recombination repair (HRR) for resolution. In isogenic BRCA2‑knockout DLD‑1 xenografts, PR‑104 monotherapy inhibited tumour growth more effectively than cisplatin at equitoxic doses [2]. Notably, PR‑104 showed greater dependence on HRR status than the benzotriazine di‑N‑oxide SN30000, and comparable HRR‑dependent killing to TH‑302 [3].

DNA interstrand cross-links Homologous recombination repair ERCC1-XPF

Clinical Pharmacokinetic Limitation: Human PR‑104A Exposure 3.4–9.6× Lower Than Murine Models Due to AKR1C3

Phase I clinical data established the MTD of PR‑104 at 1,100 mg/m² IV every 3 weeks, with dose‑linear pharmacokinetics for both PR‑104 and PR‑104A [1]. However, human plasma AUC of PR‑104A at the MTD is 3.4‑ to 9.6‑fold lower than the exposures achieved in mice at their MTD, a discrepancy that is mechanistically traced to aerobic reduction of PR‑104A by human AKR1C3 in bone marrow progenitors, which causes dose‑limiting myelotoxicity (thrombocytopenia and neutropenia) before tumour‑effective concentrations are reached [2]. Mouse, rat, and dog AKR1C3 orthologues are incapable of reducing PR‑104A, explaining why these species tolerate substantially higher prodrug exposures without haematological toxicity [2]. This species‑dependent activation creates a narrow therapeutic index in humans that is not predicted by standard murine preclinical models.

Pharmacokinetics AKR1C3 Species differences

PR-104 (CAS 851627-62-8): Evidence-Anchored Research and Procurement Application Scenarios


Radiotherapy Combination Studies Requiring Bystander Killing of Aerobic Tumour Cells

When combined with single‑dose ionising radiation, PR‑104 provides greater killing of both hypoxic (radioresistant) and aerobic tumour cells than tirapazamine at equivalent host toxicity, as demonstrated in SiHa xenograft excision assays [1]. The 30–50% bystander contribution quantified by spatially resolved PK/PD modelling [2] makes PR‑104 the reference HAP for studies aiming to overcome spatial heterogeneity in tumour hypoxia during fractionated radiotherapy.

Synthetic Lethality Screens in HRR-Deficient Tumour Models

PR‑104 exploits homologous recombination repair deficiency (BRCA2, ERCC1, Rad51D) through DNA interstrand cross‑links that require ERCC1‑XPF unhooking and HRR for resolution [3]. In BRCA2‑knockout DLD‑1 xenografts, PR‑104 monotherapy was more effective than cisplatin at equitoxic doses [4]. Researchers investigating synthetic lethality in TNBC, ovarian, or pancreatic cancer models should select PR‑104 over non‑cross‑linking HAPs such as SN30000 or tirapazamine.

AKR1C3 Biomarker-Driven Prodrug Activation Studies

Because PR‑104A is a validated substrate for human AKR1C3, and AKR1C3 expression in myeloid progenitors is responsible for its dose‑limiting myelotoxicity [5], PR‑104 serves as an essential control compound for screening AKR1C3‑resistant analogues. Procurement of PR‑104 alongside SN29176/SN35141 enables direct comparison of hypoxia‑dependent vs. AKR1C3‑dependent activation in isogenic tumour models expressing human AKR1C3 [6].

Preclinical Benchmarking of Next‑Generation Hypoxia Prodrugs

PR‑104 remains the most extensively characterised dinitrobenzamide mustard HAP, with published K‑values, diffusion coefficients, bystander quantification, DNA repair profiles, and clinical PK parameters [1][2][3][5]. Any new HAP candidate claiming superior hypoxia selectivity or tumour penetration should be directly compared against PR‑104 using the same SiHa multicellular layer and xenograft excision assay platforms to substantiate differentiation claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pr 104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.